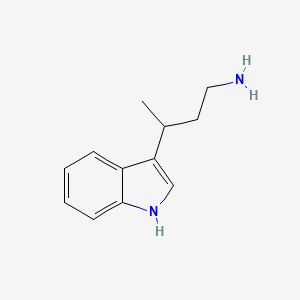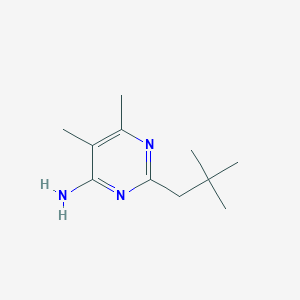
5,6-Dimethyl-2-neopentylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-2-neopentylpyrimidin-4-amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are significant in various biological processes and are found in many natural and synthetic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-neopentylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-2-neopentylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-2-neopentylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-2-neopentylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-Dimethyl-2-neopentylpyrimidin-4-amine include other pyrimidine derivatives such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the neopentyl group. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropyl)-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N3/c1-7-8(2)13-9(14-10(7)12)6-11(3,4)5/h6H2,1-5H3,(H2,12,13,14) |
InChI-Schlüssel |
MNLAPLDQJPILQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1N)CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


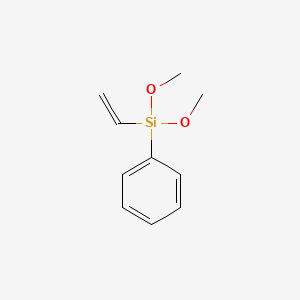
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

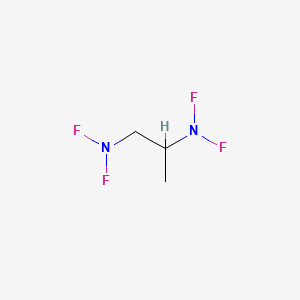
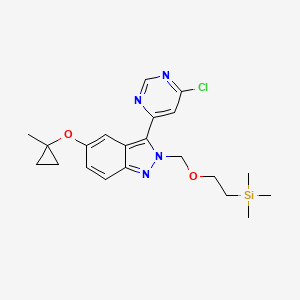
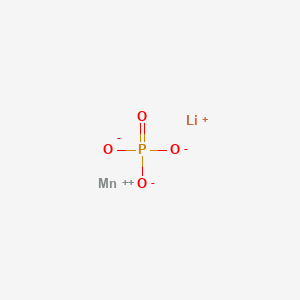
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)

![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)
